(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone
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Overview
Description
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is a complex organic compound featuring two piperidine rings, one of which is substituted with an ethyl group and the other with a hydroxy(phenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is:
Formation of the Piperidine Rings: The piperidine rings can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Hydroxy(phenyl)methyl Group Addition: This step involves the reaction of a piperidine derivative with benzaldehyde under reductive amination conditions to introduce the hydroxy(phenyl)methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The piperidine rings can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of (1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy(phenyl)methyl group may facilitate binding to these targets, while the piperidine rings provide structural stability and influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Ethylpiperidine: Similar but lacks the hydroxy(phenyl)methyl group.
4-Hydroxyphenylpiperidine: Contains the hydroxy(phenyl)methyl group but lacks the second piperidine ring.
Uniqueness
(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone is unique due to its dual piperidine rings and the presence of both ethyl and hydroxy(phenyl)methyl substituents. This combination of features provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1-ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-2-21-13-7-6-10-18(21)20(24)22-14-11-17(12-15-22)19(23)16-8-4-3-5-9-16/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCYAHJWJHDMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1C(=O)N2CCC(CC2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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